

A Comparative Analysis of Flavonoid Glycosides from *Cressa cretica*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Creticoside C**

Cat. No.: **B12428834**

[Get Quote](#)

An Objective Guide for Researchers and Drug Development Professionals

Cressa cretica, a halophytic plant from the Convolvulaceae family, has a rich history in traditional medicine, where it has been utilized for its purported antimicrobial, anti-inflammatory, and antioxidant properties. Modern phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its diverse profile of secondary metabolites, particularly flavonoid glycosides. This guide provides a comparative overview of the key flavonoid glycosides isolated from *Cressa cretica*, with a focus on their biological activities supported by experimental data.

Initially, this guide was conceptualized to compare **Creticoside C** with other glycosides from *Cressa cretica*. However, a thorough review of the scientific literature indicates that **Creticoside C**, a diterpenoid glycoside, has been isolated from *Pteris cretica* and is not a known constituent of *Cressa cretica*. Therefore, the focus of this guide has been redirected to a comparative analysis of the well-documented flavonoid glycosides present in *Cressa cretica*: Quercetin-3-O-glucoside, Kaempferol-3-O-glucoside, and Rutin.

Comparative Biological Activities of Flavonoid Glycosides

The primary flavonoid glycosides identified in *Cressa cretica* include Quercetin-3-O-glucoside, Kaempferol-3-O-glucoside, and Rutin (Quercetin-3-O-rutinoside)[1][2][3]. While many studies have evaluated the biological activities of crude extracts of *Cressa cretica*[4][5][6], data on the

isolated glycosides is essential for a precise comparison. The following table summarizes the cytotoxic and antioxidant activities of these individual compounds, sourced from studies on the pure compounds, which are also found in *Cressa cretica*.

Compound	Biological Activity	Assay	Cell Line / System	IC50 / RC50 Value	Reference
Quercetin-3-O-glucoside	Cytotoxicity	MTT Assay	McCoy Cell Line	215.2 µg/mL	[7]
Antioxidant	DPPH Radical Scavenging	-		22 µg/mL	[7]
Kaempferol-3-O-glucoside (Astragalin)	Cytotoxicity	MTT Assay	SKOV-3 (Ovarian Carcinoma)	44.2 µg/mL (as part of ethanolic extract)	[8]
Cytotoxicity	MTT Assay	Breast Carcinoma Cells		48.52 µg/mL (as part of ethanolic extract)	[8]
Rutin	Cytotoxicity	MTT Assay	HepG2 (Hepatoma)	Not explicitly cytotoxic in the cited study	[9]
Antioxidant	DPPH Radical Scavenging	-		IC50 not provided, but contributes to the antioxidant effect of extracts	[10]

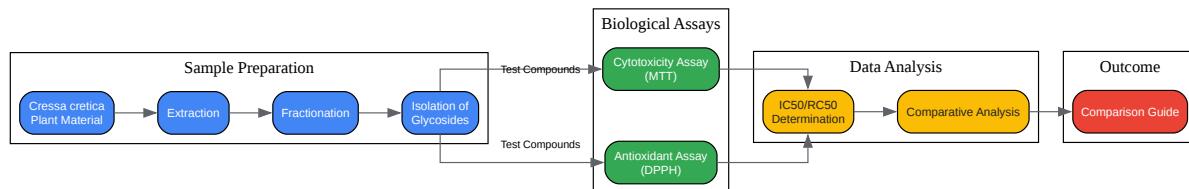
Note: Data for Kaempferol-3-O-glucoside's cytotoxicity is derived from an ethanolic extract of *Cressa cretica* where it was identified as a major component, and the IC50 values represent

the activity of the total extract[8].

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

1. Cytotoxicity Assessment via MTT Assay


- Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
- Procedure:
 - Cells (e.g., McCoy, SKOV-3, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
 - The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., Quercetin-3-O-glucoside, Kaempferol-3-O-glucoside-rich extract).
 - After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is removed.
 - A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
 - The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
 - The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
 - The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

2. Antioxidant Activity via DPPH Radical Scavenging Assay

- Objective: To measure the radical scavenging capacity of a compound by its ability to quench the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
- Procedure:
 - A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, which has a deep violet color.
 - Various concentrations of the test compound (e.g., Quercetin-3-O-glucoside) are added to the DPPH solution.
 - The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
 - Antioxidant compounds donate a hydrogen atom to the DPPH radical, causing its reduction to the non-radical form, diphenylpicrylhydrazine, which is yellow.
 - The reduction of the DPPH radical is measured by the decrease in absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
 - The percentage of radical scavenging activity is calculated, and the concentration of the compound required to scavenge 50% of the DPPH radicals (RC50 or IC50) is determined.

Visualizing Experimental Workflow: Cytotoxicity and Antioxidant Screening

The following diagram illustrates a typical workflow for screening natural products for cytotoxic and antioxidant activities.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and biological evaluation of glycosides.

In conclusion, the flavonoid glycosides present in *Cressa cretica*, particularly Quercetin-3-O-glucoside and Kaempferol-3-O-glucoside, exhibit notable antioxidant and cytotoxic activities. Further research focusing on the isolation and individual testing of these compounds from *Cressa cretica* is warranted to fully elucidate their therapeutic potential and to develop standardized, efficacious phytopharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Antioxidant effect of leaf extracts from *Cressa cretica* against oxidation process in soybean oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- 6. Antioxidant effect of leaf extracts from *Cressa cretica* against oxidation process in soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Flavonoid Glycosides from *Cressa cretica*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12428834#creticoside-c-vs-other-glycosides-from-cressa-cretica>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com